

Spectroscopic Analysis of Benzyl Alcohol-OD: An In-depth Technical Guide

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Compound of Interest

Compound Name: Benzyl alcohol-OD

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the deuterated form of Benzyl alcohol, specifically **Benzyl alcohol-OD** ($C_6H_5CH_2OD$). The replacement of the hydroxyl proton with a deuterium atom induces characteristic shifts in its spectral properties, which are invaluable for structural elucidation and isotopic labeling studies in drug development and various chemical research fields. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the 1H NMR, ^{13}C NMR, IR, and Mass Spectra of Benzyl alcohol and the expected data for **Benzyl alcohol-OD**.

Table 1: 1H NMR Spectroscopic Data

Proton Assignment	Benzyl Alcohol (C ₆ H ₅ CH ₂ OH) Chemical Shift (δ) ppm	Benzyl Alcohol-OD (C ₆ H ₅ CH ₂ OD) Expected Chemical Shift (δ) ppm	Multiplicity	Integration
C ₆ H ₅ -	~7.2-7.4	~7.2-7.4	Multiplet	5H
-CH ₂ -	~4.6	~4.6	Singlet	2H
-OH	Variable (typically ~2.4)	Signal Absent	Singlet	1H

Note: The chemical shift of the -OH proton in Benzyl alcohol is highly dependent on concentration, solvent, and temperature due to hydrogen bonding.

Table 2: ¹³C NMR Spectroscopic Data

Carbon Assignment	Chemical Shift (δ) ppm
C1 (C-CH ₂ OD)	~141
C2, C6 (ortho)	~128.5
C3, C5 (meta)	~127.5
C4 (para)	~127
-CH ₂ OD	~65

Note: The ¹³C NMR spectrum is not significantly affected by the deuteration of the hydroxyl group.

Table 3: IR Spectroscopic Data

Vibrational Mode	Benzyl Alcohol (C ₆ H ₅ CH ₂ OH)Frequency (cm ⁻¹)	Benzyl Alcohol-OD (C ₆ H ₅ CH ₂ OD)Expected Frequency (cm ⁻¹)	Intensity
O-H Stretch	~3400-3300	Signal Absent	Strong, Broad
O-D Stretch	Signal Absent	~2500-2400	Strong, Broad
C-H Stretch (Aromatic)	~3100-3000	~3100-3000	Medium-Weak
C-H Stretch (Aliphatic)	~2950-2850	~2950-2850	Medium
C=C Stretch (Aromatic)	~1600, ~1495, ~1450	~1600, ~1495, ~1450	Medium-Weak
C-O Stretch	~1200-1000	~1200-1000	Strong
C-H Bend (Aromatic)	~740, ~700	~740, ~700	Strong

Table 4: Mass Spectrometry Data

Ion	Benzyl Alcohol (C ₆ H ₅ CH ₂ OH)m/z	Benzyl Alcohol-OD (C ₆ H ₅ CH ₂ OD)Expected m/z	Relative Intensity	Fragment
[M] ⁺	108	109	Moderate	Molecular Ion
[M-H] ⁺	107	108	High	[C ₆ H ₅ CHO] ⁺
[M-H ₂ O] ⁺	90	-	Low	[C ₇ H ₆] ⁺
[M-HDO] ⁺	-	90	Low	[C ₇ H ₆] ⁺
[C ₆ H ₅] ⁺	77	77	High	Phenyl Cation

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Benzyl alcohol-OD** are provided below.

Preparation of Benzyl alcohol-OD

For spectroscopic analysis, **Benzyl alcohol-OD** can be readily prepared by isotopic exchange.

- Materials: Benzyl alcohol, Deuterium oxide (D_2O , 99.8 atom % D), anhydrous magnesium sulfate or sodium sulfate.
- Procedure:
 - In a small vial, dissolve a sample of Benzyl alcohol in an excess of D_2O .
 - Stir the mixture vigorously for 10-15 minutes to allow for H/D exchange at the hydroxyl position.
 - Separate the organic layer. For more complete exchange, this process can be repeated with fresh D_2O .
 - Dry the resulting **Benzyl alcohol-OD** over an anhydrous drying agent (e.g., $MgSO_4$ or Na_2SO_4).
 - The sample is now ready for NMR, IR, and MS analysis.

NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of **Benzyl alcohol-OD** in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$, acetone- d_6 , or DMSO- d_6) in a 5 mm NMR tube.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional 1H NMR spectrum.
 - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
 - The absence of the broad singlet corresponding to the -OH proton confirms the successful deuteration.

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Neat Liquid: Place a drop of neat **Benzyl alcohol-OD** between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Solution: Alternatively, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl_4) in an IR cell.
- Data Acquisition:
 - Record a background spectrum of the empty salt plates or the solvent-filled cell.
 - Record the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - The spectrum should be ratioed against the background to obtain the absorbance or transmittance spectrum of the sample.
 - Look for the characteristic broad O-D stretching band around $2500\text{-}2400\text{ cm}^{-1}$ and the disappearance of the O-H stretch.

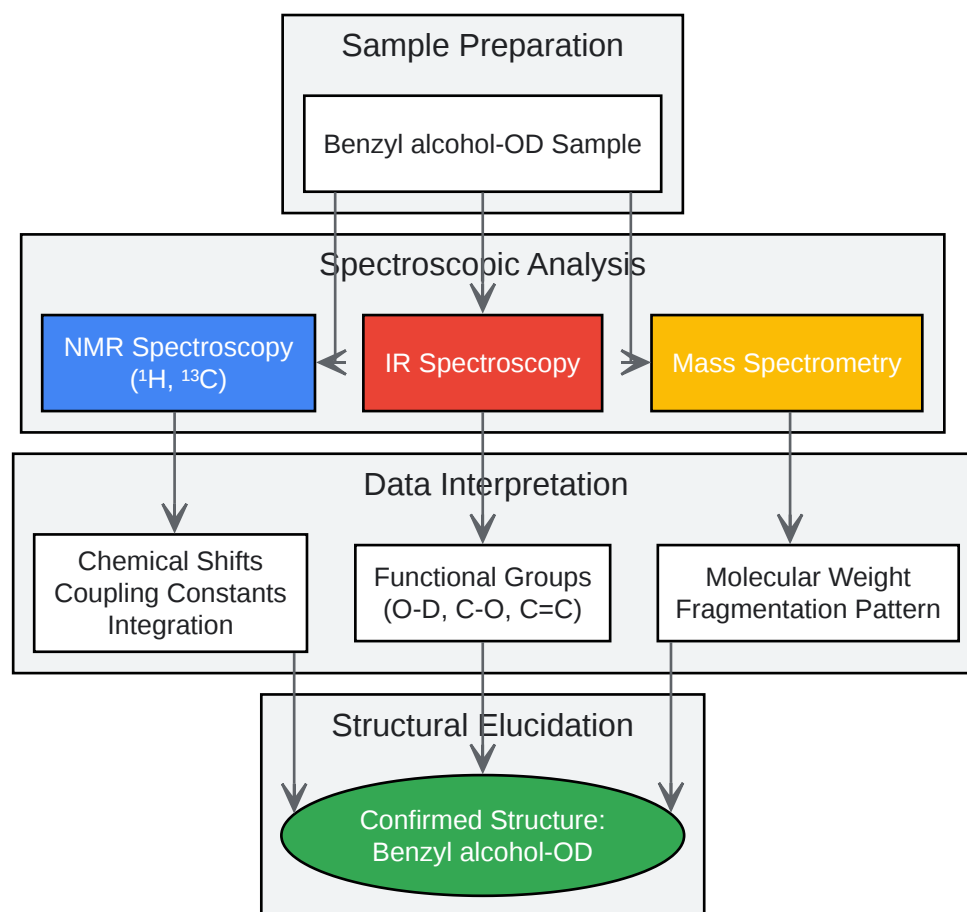
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

- Sample Preparation: Dilute the **Benzyl alcohol-OD** sample in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
- GC-MS Analysis:
 - Injection: Inject a small volume (e.g., 1 μ L) of the prepared solution into the GC-MS system.
 - GC Conditions: Use a suitable capillary column (e.g., a nonpolar DB-5ms column) and a temperature program to separate the analyte from any impurities. A typical program might start at 50°C and ramp to 250°C.
 - MS Conditions: Electron ionization (EI) at 70 eV is commonly used. The mass analyzer is scanned over a mass range of m/z 35-200.
- Data Analysis: Identify the molecular ion peak at m/z 109 and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a chemical compound like **Benzyl alcohol-OD**.



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